Ácido 5-metoxisalícilico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 5-metoxisalícilico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se emplea en estudios que involucran la inhibición de enzimas y las vías metabólicas.

Medicina: Investigado por sus posibles propiedades antiinflamatorias y analgésicas.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del ácido 5-metoxisalícilico implica su interacción con varios objetivos moleculares. Se sabe que inhibe ciertas enzimas al unirse a sus sitios activos, evitando así que el sustrato acceda a la enzima. Esta inhibición puede modular varias vías bioquímicas, lo que lleva a sus efectos observados .

Análisis Bioquímico

Biochemical Properties

5-Methoxysalicylic acid is a methoxysalicylic acid that is salicylic acid carrying a methoxy group at position 5 . It has a role as a bacterial metabolite and a human urinary metabolite . A mixture of 5-Methoxysalicylic acid and spermine can be used as a matrix for oligonucleotides analysis in MALDI mass spectrometry .

Cellular Effects

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido 5-metoxisalícilico se puede sintetizar mediante la metilación del ácido salicílico. La reacción típicamente implica el uso de un agente metilante como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el hidróxido de sodio o el carbonato de potasio. La reacción se lleva a cabo en condiciones de reflujo para asegurar la metilación completa .

Métodos de producción industrial

En entornos industriales, la producción de ácido 5-metoxisalícilico sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El producto final se purifica luego mediante recristalización u otras técnicas de purificación adecuadas .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 5-metoxisalícilico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en sus derivados alcohólicos correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de alcohol.

Sustitución: Varios compuestos aromáticos sustituidos dependiendo del reactivo utilizado.

Comparación Con Compuestos Similares

Compuestos similares

Ácido salicílico: El compuesto principal del ácido 5-metoxisalícilico, conocido por su uso en el tratamiento del acné y como precursor en la síntesis de la aspirina.

Salicilato de metilo: Otro derivado del ácido salicílico, comúnmente utilizado en analgésicos tópicos y como agente aromatizante.

Ácido acetilsalicílico (aspirina): Un fármaco antiinflamatorio y analgésico ampliamente utilizado.

Singularidad

El ácido 5-metoxisalícilico es único debido a la presencia del grupo metoxi en la posición 5, que imparte propiedades químicas y reactividad distintas en comparación con sus análogos. Esta diferencia estructural le permite participar en reacciones específicas y exhibir actividades biológicas únicas .

Actividad Biológica

5-Methoxysalicylic acid (5-MSA) is a derivative of salicylic acid, recognized for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, focusing on its interactions with human proteins, particularly its role as an inhibitor of Cyclooxygenase-1 (Cox-1), and its implications in health and disease.

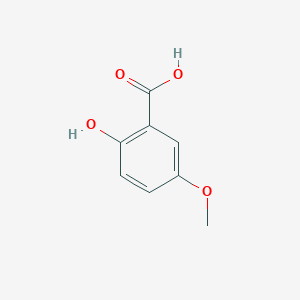

Chemical Structure and Properties

5-Methoxysalicylic acid is chemically classified as a methoxysalicylic acid, characterized by a methoxy group at the 5-position of the salicylic acid structure. Its chemical formula is C₈H₈O₃, and it is also known as 2-hydroxy-5-methoxybenzoate. This compound has been identified in various natural sources, including tea, herbs, and spices, which contribute to its dietary intake among humans .

1. Cox-1 Inhibition

Recent studies have highlighted the inhibitory effects of 5-MSA on Cox-1, an enzyme involved in the inflammatory response. A machine learning model predicted that 5-MSA could bind to Cox-1, which was subsequently validated through experimental assays. The results demonstrated that 5-MSA exhibited significant inhibition of Cox-1 activity, comparable to the known antithrombotic drug triflusal. Specifically, at a concentration of 100 μM, 5-MSA achieved approximately 40% inhibition of Cox-1 activity .

| Compound | IC50 (μM) | Inhibition at 100 μM |

|---|---|---|

| Triflusal | ~100 | ~42% |

| 5-Methoxysalicylic Acid | N/A | ~40% |

| 4-Isopropylbenzoic Acid | N/A | No inhibition |

This suggests that 5-MSA may share similar pharmacological properties with triflusal, indicating its potential use in managing conditions related to inflammation and thrombosis.

2. Antiplatelet Activity

In addition to its Cox-1 inhibitory effects, 5-MSA has been shown to possess antiplatelet activity in animal models. This property further supports its therapeutic potential in preventing thrombotic events, making it a candidate for further research into cardiovascular disease interventions .

Case Studies and Experimental Findings

A notable study employed high-throughput screening methods to assess the bioactivity of numerous natural compounds, including 5-MSA. The research utilized a machine learning approach to predict molecular targets based on structural similarities with known drugs. The validation of these predictions was crucial for establishing confidence in the bioactivity claims surrounding dietary compounds like 5-MSA .

Experimental Validation

The study confirmed that while triflusal inhibited Cox-1 effectively, the control compound (4-isopropylbenzoic acid) did not exhibit any inhibitory effects. This stark contrast emphasizes the specificity and potential efficacy of 5-MSA as a therapeutic agent .

Potential Applications

Given its biological activities, particularly its ability to inhibit Cox-1 and exert antiplatelet effects, 5-MSA may have several applications:

- Cardiovascular Health : Its antithrombotic properties could be beneficial in preventing ischemic strokes and other cardiovascular diseases.

- Anti-inflammatory Treatments : As a Cox-1 inhibitor, it may serve as an alternative or adjunct therapy in managing inflammatory conditions.

Propiedades

IUPAC Name |

2-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIWIAOVZOBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25832-71-7 (hydrochloride salt) | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062551 | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9 mg/mL | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2612-02-4 | |

| Record name | 5-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acid5-methoxysalicylic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 146 °C | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.